molecular formula C10H13ClFN B2536082 [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1909287-82-6

[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B2536082
CAS No.: 1909287-82-6
M. Wt: 201.67
InChI Key: LPQAVKPTKBXDEY-GNAZCLTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a fluorophenyl substituent. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the methanamine and hydrochloride functionalities One common approach involves the use of cyclopropanation reactions with diazo compounds and transition metal catalysts to form the cyclopropyl ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and catalysts is crucial to minimize side reactions and achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the cyclopropyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its structural features may allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into new medications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)ethylamine: This compound shares the fluorophenyl group but lacks the cyclopropyl moiety.

    Cyclopropylamine: Similar in having the cyclopropyl group but without the fluorophenyl substituent.

    4-fluorophenylmethanamine: Contains the fluorophenyl and methanamine groups but lacks the cyclopropyl ring.

Uniqueness

[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride is unique due to the combination of the cyclopropyl ring and the fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-7(2-4-9)10-5-8(10)6-12;/h1-4,8,10H,5-6,12H2;1H/t8-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQAVKPTKBXDEY-GNAZCLTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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